(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic compound. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methyl-4-(morpholin-4-yl)benzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the benzylidene moiety, converting the double bond to a single bond and forming the corresponding saturated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it valuable for creating customized materials .
Mechanism of Action
The mechanism of action of (5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(morpholin-4-yl)benzenamine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
- 2-methyl-3-morpholin-4-yl-benzoic acid
Uniqueness
Compared to similar compounds, (5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its thiazolidinone core, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
(5Z)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-15-13-18(22-9-11-25-12-10-22)8-7-16(15)14-19-20(24)23(21(26)27-19)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYFLFRKUADARP-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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